5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one 5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20189517
InChI: InChI=1S/C18H23NO2S2/c1-2-3-4-5-6-7-12-21-15-10-8-14(9-11-15)13-16-17(20)19-18(22)23-16/h8-11,13H,2-7,12H2,1H3,(H,19,20,22)/b16-13-
SMILES:
Molecular Formula: C18H23NO2S2
Molecular Weight: 349.5 g/mol

5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC20189517

Molecular Formula: C18H23NO2S2

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C18H23NO2S2
Molecular Weight 349.5 g/mol
IUPAC Name (5Z)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H23NO2S2/c1-2-3-4-5-6-7-12-21-15-10-8-14(9-11-15)13-16-17(20)19-18(22)23-16/h8-11,13H,2-7,12H2,1H3,(H,19,20,22)/b16-13-
Standard InChI Key AHKJWXZAVWNLNJ-SSZFMOIBSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a thiazolidin-4-one core modified with a 4-octyloxyphenylmethylene group at the C5 position and a thioxo group at C2. Key structural attributes include:

PropertyValue
IUPAC Name(5Z)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC₁₈H₂₃NO₂S₂
Molecular Weight349.5 g/mol
CAS NumberNot publicly disclosed
Canonical SMILESCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Lipophilicity (LogP)Estimated 4.2–4.8 (octyloxy group enhances hydrophobicity)

The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar geometry, facilitating interactions with biological targets .

Synthesis and Chemical Reactivity

Conventional Synthesis Routes

The compound is synthesized via a Knoevenagel condensation between 4-octyloxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one under acidic or basic conditions . Typical protocols involve:

  • Step 1: Condensation of thiourea with chloroacetic acid to form the thiazolidin-4-one core.

  • Step 2: Reaction with 4-octyloxybenzaldehyde in acetic acid/ammonium acetate, yielding the final product .

Microwave-Assisted Optimization

Microwave irradiation significantly improves reaction efficiency, reducing synthesis time from 6–8 hours to 15–30 minutes and increasing yields by 20–30% . For example, a 2021 study achieved an 85% yield using a Monowave® 300 reactor at 120°C .

Functionalization and Derivatives

The thioxo group at C2 participates in Michael additions and cycloadditions, enabling the creation of derivatives with enhanced bioactivity . Substitutions at N3 (e.g., phenylamino groups) further modulate pharmacokinetic properties .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (Breast)0.54CDK2 inhibition, apoptosis
HepG2 (Liver)0.24Tubulin destabilization

Antimicrobial Activity

The compound’s thioxo group disrupts microbial cell membranes. In vitro studies on rhodanine analogs demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-Inflammatory Action

Thiazolidin-4-ones inhibit COX-2 and NF-κB pathways. A 2023 review highlighted a 40–60% reduction in TNF-α levels in murine models at 10 mg/kg doses .

Comparative Analysis with Related Compounds

Structural Analogues

  • 5-(4-Methylbenzylidene)-2-thioxothiazolidin-4-one: Lacks the octyloxy chain, resulting in reduced lipophilicity (LogP 3.1 vs. 4.5) and lower anticancer potency (IC₅₀ 5.2 µM vs. 0.54 µM) .

  • Rhodanine derivatives: Exhibit broader antimicrobial spectra but higher cytotoxicity (CC₅₀ < 10 µM) .

Pharmacokinetic Advantages

The octyloxyphenyl group enhances blood-brain barrier penetration and oral bioavailability compared to shorter-chain analogs .

Research Gaps and Future Directions

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